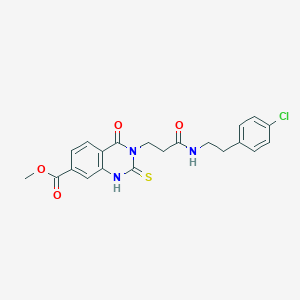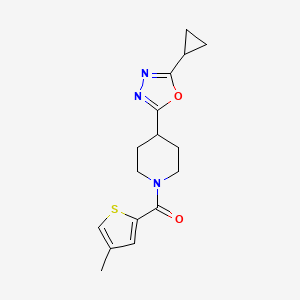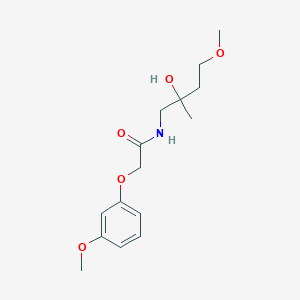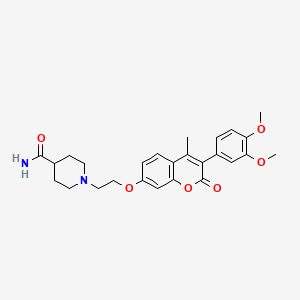
Methyl 3-(3-((4-chlorophenethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Methyl 3-(3-((4-chlorophenethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate" is a complex organic molecule that appears to be related to the family of tetrahydroquinoline derivatives. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives can be approached through various strategies. One method involves the cyclocondensation of mono(triphenyl)phosphonium salt derived from 1,2-bis(bromomethyl)benzene with N-alkoxycarbonyloxamates, followed by cyclopropanation with dimethylsulfoxonium methylide to yield 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives . Another convergent route starts from dimethyl-5-(2-formylphenyl)-2-methyl-4,5-dihydrooxazole-4,4-dicarboxylate, which is cleaved to produce protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate . Additionally, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates can be synthesized through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives has been elucidated using techniques such as X-ray structural analysis. For instance, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established through this method . Detailed 2D DQF-COSY and 2D NOESY NMR analyses have also been performed to study the rotational isomerism of these bicyclic amino acid derivatives .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in peptide synthesis. The synthesis process often involves protection and deprotection steps to manipulate functional groups without altering the core structure. For example, different O- and N-protection protocols were developed to afford access to a range of new derivatives . The direct condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with amino acid ester hydrochloride in the presence of triethylamine has been used to develop a series of quinoline amino acid esters .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "Methyl 3-(3-((4-chlorophenethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate" are not detailed in the provided papers, the properties of related tetrahydroquinoline derivatives can be inferred. These compounds typically exhibit solid-state properties and can be characterized by their melting points, solubility, and stability under various conditions. The chemical properties include reactivity towards nucleophiles and electrophiles, acidity or basicity of functional groups, and the ability to form salts and derivatives for further reactions .
Aplicaciones Científicas De Investigación
Synthesis and Potential Biological Applications
Antimicrobial and Antifungal Agents : Research indicates that compounds similar to the specified chemical structure, particularly those within the quinazoline and tetrahydroquinoline families, have been synthesized and tested for antimicrobial and antifungal activities. For instance, Desai et al. (2007) explored the synthesis of new quinazolines with potential as antimicrobial agents against a variety of pathogens including Escherichia coli and Staphylococcus aureus, showcasing the broad applicability of these compounds in addressing bacterial and fungal infections Desai, Shihora, & Moradia, 2007.
Synthesis of Constrained ACC Derivatives : Another study focused on the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, demonstrating a unique cyclopropanation process. These derivatives are considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, which could have significant implications in medicinal chemistry for the development of new drugs with improved pharmacokinetic properties Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002.
Myorelaxant Activity : Gündüz et al. (2008) investigated the myorelaxant activities of hexahydroquinoline derivatives, which are structurally related to the specified compound. These studies indicate the potential for developing new therapeutic agents that can modulate smooth muscle activity, which could be beneficial in treating conditions like hypertension or asthma Gündüz, Oztürk, Vural, Şimşek, Sarıoǧlu, & Şafak, 2008.
Anti-Inflammatory and Analgesic Agents : The synthesis of novel 4(3H)-quinazolinone derivatives has also been explored for their anti-inflammatory and analgesic properties. This research signifies the potential therapeutic applications of these compounds in managing pain and inflammation, suggesting a promising area for further development of new medications Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012.
Propiedades
IUPAC Name |
methyl 3-[3-[2-(4-chlorophenyl)ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-29-20(28)14-4-7-16-17(12-14)24-21(30)25(19(16)27)11-9-18(26)23-10-8-13-2-5-15(22)6-3-13/h2-7,12H,8-11H2,1H3,(H,23,26)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUVGBMEDHRSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-((4-chlorophenethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B3011120.png)
![ethyl 2-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011121.png)


![4-(2-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011126.png)


![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011132.png)


![4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N-(cyanomethyl)-4-oxobutanamide](/img/structure/B3011137.png)
![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B3011139.png)

![5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3011142.png)